3-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
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Overview
Description
3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of triazine derivatives.
Preparation Methods
The synthesis of 3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps starting from readily available precursors. One common synthetic route involves the condensation of 2,4,6-trichloro-1,3,5-triazine with dimethylamine and morpholine to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate and 3-hydroxybenzaldehyde under controlled conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various chemical reactions, including:
Scientific Research Applications
3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL include other triazine derivatives such as:
2,4,6-trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine-based compounds.
4,6-diamino-2-(dimethylamino)-1,3,5-triazine: Known for its biological activities and used in similar applications.
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine:
The uniqueness of 3-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H21N7O2 |
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Molecular Weight |
343.38 g/mol |
IUPAC Name |
3-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H21N7O2/c1-22(2)15-18-14(19-16(20-15)23-6-8-25-9-7-23)21-17-11-12-4-3-5-13(24)10-12/h3-5,10-11,24H,6-9H2,1-2H3,(H,18,19,20,21)/b17-11+ |
InChI Key |
RJUPGFIPKZKUGV-GZTJUZNOSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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